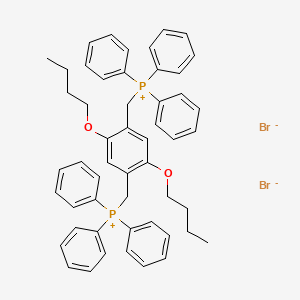![molecular formula C16H16S2 B11939929 1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene CAS No. 42883-84-1](/img/structure/B11939929.png)
1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene is an organic compound with the molecular formula C16H16S2 and a molecular weight of 272.435 g/mol . This compound is characterized by the presence of two sulfanyl (thioether) groups attached to a benzene ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene typically involves the reaction of 1,2-dibromoethene with 4-methylbenzenethiol under specific conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the bromine atoms. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the substitution process .
Analyse Chemischer Reaktionen
1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its thiol precursors using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common reagents and conditions used in these reactions include bases, acids, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s stability and reactivity make it useful in the development of materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene include:
- 1,2-Di-p-toluolthio-ethene
- 1,2-Bis-p-tolylsulfanyl-ethene
- 1,2-Bis-p-tolylmercapto-aethen
These compounds share similar structural features, such as the presence of sulfanyl groups and a benzene ring. this compound is unique due to its specific substitution pattern
Eigenschaften
CAS-Nummer |
42883-84-1 |
|---|---|
Molekularformel |
C16H16S2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-methyl-4-[(E)-2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C16H16S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ |
InChI-Schlüssel |
KZQYIMSRTSEVAV-VAWYXSNFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S/C=C/SC2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)SC=CSC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)

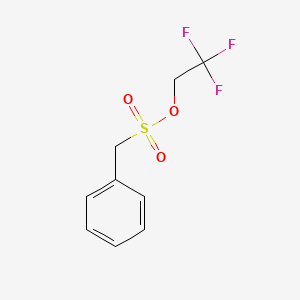



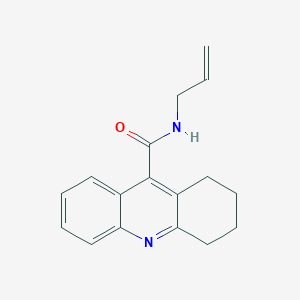
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)


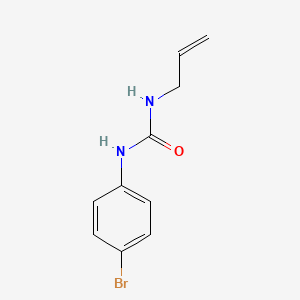
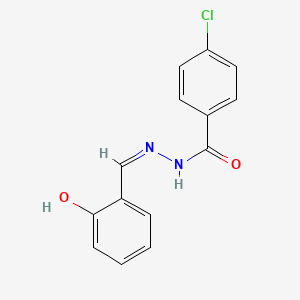
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
